1,3-Bis(methylsulfonylsulfanyl)propane
CAS No.: 55-96-9
Cat. No.: VC20772000
Molecular Formula: C5H12O4S4
Molecular Weight: 264.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55-96-9 |
|---|---|
| Molecular Formula | C5H12O4S4 |
| Molecular Weight | 264.4 g/mol |
| IUPAC Name | 1,3-bis(methylsulfonylsulfanyl)propane |
| Standard InChI | InChI=1S/C5H12O4S4/c1-12(6,7)10-4-3-5-11-13(2,8)9/h3-5H2,1-2H3 |
| Standard InChI Key | FYOFJBJNUNSBCA-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)SCCCSS(=O)(=O)C |
| Canonical SMILES | CS(=O)(=O)SCCCSS(=O)(=O)C |
Introduction
1,3-Bis(methylsulfonylsulfanyl)propane is a sulfur-containing organic compound with the chemical formula C5H12O4S4. It is a colorless liquid that exhibits solubility in both water and organic solvents, making it versatile for various applications. This compound has garnered attention due to its potential biological activity and its role in scientific research across multiple disciplines.
Synthesis Methods
The synthesis of 1,3-Bis(methylsulfonylsulfanyl)propane typically involves the reaction of 1,3-dibromopropane with sodium methanesulfonate under specific conditions:
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Laboratory Synthesis:
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Dissolve sodium methanesulfonate in an organic solvent like dimethylformamide (DMF).
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Add 1,3-dibromopropane to the solution.
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Heat the mixture to around 80-100°C and stir for several hours.
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After completion, cool the reaction mixture, extract the product using an organic solvent like dichloromethane, wash, dry, and concentrate to obtain the final product.
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Industrial Production:
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Similar to laboratory synthesis but scaled up for larger quantities.
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Reaction conditions are optimized for high yield and purity.
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Continuous flow reactors and automated systems are often used to enhance efficiency and safety.
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Chemical Reactions and Applications
1,3-Bis(methylsulfonylsulfanyl)propane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Aqueous or organic solvents, room temperature or slightly elevated | Sulfone derivatives |
| Reduction | Lithium aluminum hydride | Anhydrous conditions, solvents like tetrahydrofuran (THF) | Thiol derivatives |
| Substitution | Nucleophiles such as amines or thiols | Polar solvents like DMF or acetonitrile | Compounds with new functional groups attached to sulfur atoms |
Biological Activity and Applications
1,3-Bis(methylsulfonylsulfanyl)propane has been investigated for its potential biological activity, including antimicrobial and anticancer properties. Its mechanism of action involves interaction with biological molecules through its sulfonyl and sulfanyl groups, leading to modifications in protein structure and function.
| Field of Application | Role |
|---|---|
| Chemistry | Cross-linking agent in polymer chemistry and reagent in organic synthesis |
| Biology | Potential antimicrobial and anticancer properties |
| Medicine | Explored for drug development, enhancing stability and bioactivity |
| Industry | Production of specialty chemicals and materials |
Comparison with Similar Compounds
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